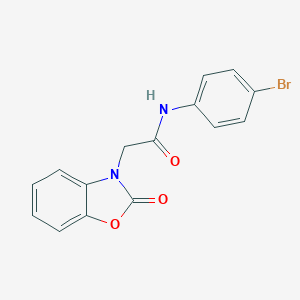![molecular formula C23H25N3O5 B313093 2-[(4E)-4-{[3-METHOXY-4-(PROPAN-2-YLOXY)PHENYL]METHYLIDENE}-2,5-DIOXOIMIDAZOLIDIN-1-YL]-N-(3-METHYLPHENYL)ACETAMIDE](/img/structure/B313093.png)
2-[(4E)-4-{[3-METHOXY-4-(PROPAN-2-YLOXY)PHENYL]METHYLIDENE}-2,5-DIOXOIMIDAZOLIDIN-1-YL]-N-(3-METHYLPHENYL)ACETAMIDE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(4E)-4-{[3-METHOXY-4-(PROPAN-2-YLOXY)PHENYL]METHYLIDENE}-2,5-DIOXOIMIDAZOLIDIN-1-YL]-N-(3-METHYLPHENYL)ACETAMIDE is a complex organic compound with potential applications in various fields such as medicinal chemistry and materials science. This compound features a unique structure that includes an imidazolidinyl ring, a methoxybenzylidene group, and an acetamide moiety, making it an interesting subject for chemical research and development.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4E)-4-{[3-METHOXY-4-(PROPAN-2-YLOXY)PHENYL]METHYLIDENE}-2,5-DIOXOIMIDAZOLIDIN-1-YL]-N-(3-METHYLPHENYL)ACETAMIDE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the imidazolidinyl ring: This can be achieved by reacting a suitable diamine with a carbonyl compound under acidic or basic conditions.
Introduction of the methoxybenzylidene group: This step involves the condensation of the imidazolidinyl intermediate with 4-isopropoxy-3-methoxybenzaldehyde in the presence of a suitable catalyst.
Acetamide formation: The final step involves the acylation of the intermediate with 3-methylphenylacetyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and process intensification techniques.
Análisis De Reacciones Químicas
Types of Reactions
2-[(4E)-4-{[3-METHOXY-4-(PROPAN-2-YLOXY)PHENYL]METHYLIDENE}-2,5-DIOXOIMIDAZOLIDIN-1-YL]-N-(3-METHYLPHENYL)ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The imidazolidinyl ring can be reduced to form a more saturated ring system.
Substitution: The isopropoxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable base.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of saturated imidazolidinyl derivatives.
Substitution: Formation of substituted derivatives with various functional groups.
Aplicaciones Científicas De Investigación
2-[(4E)-4-{[3-METHOXY-4-(PROPAN-2-YLOXY)PHENYL]METHYLIDENE}-2,5-DIOXOIMIDAZOLIDIN-1-YL]-N-(3-METHYLPHENYL)ACETAMIDE has several scientific research applications:
Medicinal Chemistry: Potential use as a lead compound for the development of new drugs targeting specific enzymes or receptors.
Materials Science: Use in the synthesis of novel polymers or materials with unique properties.
Biological Studies: Investigation of its biological activity and potential therapeutic effects.
Industrial Applications: Use as an intermediate in the synthesis of other complex organic compounds.
Mecanismo De Acción
The mechanism of action of 2-[(4E)-4-{[3-METHOXY-4-(PROPAN-2-YLOXY)PHENYL]METHYLIDENE}-2,5-DIOXOIMIDAZOLIDIN-1-YL]-N-(3-METHYLPHENYL)ACETAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways involved can vary depending on the specific application and target.
Comparación Con Compuestos Similares
Similar Compounds
- 2-[5-(4-isopropoxy-3-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(4-methylphenyl)acetamide
- 2-[4-(4-isopropoxy-3-methoxybenzylidene)-2,5-dioxo-1-imidazolidinyl]-N-(4-methylphenyl)acetamide
Uniqueness
2-[(4E)-4-{[3-METHOXY-4-(PROPAN-2-YLOXY)PHENYL]METHYLIDENE}-2,5-DIOXOIMIDAZOLIDIN-1-YL]-N-(3-METHYLPHENYL)ACETAMIDE is unique due to its specific combination of functional groups and structural features. This uniqueness can result in distinct chemical reactivity and biological activity compared to similar compounds, making it a valuable compound for further research and development.
Propiedades
Fórmula molecular |
C23H25N3O5 |
|---|---|
Peso molecular |
423.5 g/mol |
Nombre IUPAC |
2-[(4E)-4-[(3-methoxy-4-propan-2-yloxyphenyl)methylidene]-2,5-dioxoimidazolidin-1-yl]-N-(3-methylphenyl)acetamide |
InChI |
InChI=1S/C23H25N3O5/c1-14(2)31-19-9-8-16(12-20(19)30-4)11-18-22(28)26(23(29)25-18)13-21(27)24-17-7-5-6-15(3)10-17/h5-12,14H,13H2,1-4H3,(H,24,27)(H,25,29)/b18-11+ |
Clave InChI |
SKCHXKBOMVRMBA-WOJGMQOQSA-N |
SMILES |
CC1=CC(=CC=C1)NC(=O)CN2C(=O)C(=CC3=CC(=C(C=C3)OC(C)C)OC)NC2=O |
SMILES isomérico |
CC1=CC(=CC=C1)NC(=O)CN2C(=O)/C(=C\C3=CC(=C(C=C3)OC(C)C)OC)/NC2=O |
SMILES canónico |
CC1=CC(=CC=C1)NC(=O)CN2C(=O)C(=CC3=CC(=C(C=C3)OC(C)C)OC)NC2=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(2-methoxy-5-methylphenyl)-2-[(methylsulfonyl)-3-(trifluoromethyl)anilino]acetamide](/img/structure/B313011.png)
![2-[(4-chlorophenyl)sulfanyl]-N-(5-fluoro-2-methylphenyl)acetamide](/img/structure/B313014.png)
![N-(2-bromo-4,5-dimethylphenyl)-2-[(4-methylphenyl)sulfanyl]acetamide](/img/structure/B313015.png)
![2-[(4-bromophenyl)sulfanyl]-N-(3-chloro-4-methylphenyl)acetamide](/img/structure/B313017.png)

![4-[(1,1-Dioxido-1,2-benzisothiazol-3-yl)(4-methoxybenzyl)amino]phenyl 4-[(diethylamino)sulfonyl]benzoate](/img/structure/B313021.png)
![2-[(1,1-Dioxido-1,2-benzisothiazol-3-yl)-4-methylanilino]ethyl 4-(1-piperidinylsulfonyl)benzoate](/img/structure/B313022.png)
![2-[(1,1-DIOXO-1H-1,2-BENZISOTHIAZOL-3-YL)-4-METHYLANILINO]ETHYL 3,4-DICHLOROBENZOATE](/img/structure/B313023.png)

![2-[(1,1-dioxo-1,2-benzothiazol-3-yl)amino]ethyl 4-piperidin-1-ylsulfonylbenzoate](/img/structure/B313025.png)
![N-(5-chloro-2-methoxyphenyl)-2-[4-ethoxy(phenylsulfonyl)anilino]acetamide](/img/structure/B313026.png)
![N-(3-methoxyphenyl)-4-{[(phenylsulfonyl)anilino]methyl}benzamide](/img/structure/B313027.png)
![N-(3-chloro-4-methylphenyl)-2-[2,5-dimethyl(phenylsulfonyl)anilino]acetamide](/img/structure/B313028.png)
![2-(1,1-DIOXIDO-3-OXO-1,2-BENZISOTHIAZOL-2(3H)-YL)-N-[4-(1,3-THIAZOL-2-YLSULFAMOYL)PHENYL]ACETAMIDE](/img/structure/B313032.png)
